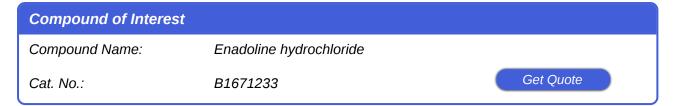


Application Notes and Protocols for Enadoline Hydrochloride in Neuroprotection Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Enadoline hydrochloride**, a selective kappa-opioid receptor (KOR) agonist, in neuroprotection research. This document includes its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Introduction

Enadoline hydrochloride is a potent and selective agonist for the kappa-opioid receptor (KOR).[1] Its neuroprotective properties have been investigated primarily in the context of cerebral ischemia. The proposed mechanism for its protective effects involves the modulation of neurotransmitter release and intracellular signaling cascades that are activated during ischemic events.

Mechanism of Action

Enadoline exerts its neuroprotective effects through the activation of KORs, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[2][3] The activation of KOR by Enadoline initiates a signaling cascade that includes:

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP)
 levels.[2][3]



- Modulation of Ion Channels: KOR activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][3] This results in neuronal hyperpolarization and a reduction in calcium influx, which is a key event in excitotoxicity.
- Inhibition of Glutamate Release: A primary hypothesis for Enadoline's neuroprotective action
 is its ability to inhibit the release of the excitatory neurotransmitter glutamate in the ischemic
 penumbra.[4]
- Activation of MAP Kinase Pathways: KOR signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38.[2]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of **Enadoline hydrochloride** in various neuroprotection models.

In Vivo Efficacy in Focal Cerebral Ischemia (Rat)

Dosage	Model	Outcome Measures	Result
0.1, 0.3, and 1.0 mg/kg (s.c.) 30 min prior to ischemia	Permanent Middle Cerebral Artery Occlusion (MCAO)	Cortical Damage at 4 hours	Dose-dependent reduction in cortical damage.[5]
1.0 mg/kg (s.c.) pretreatment followed by 0.17 mg/kg/h (s.c.) continuous infusion	Permanent MCAO	Infarct Volume and Brain Swelling at 24 hours	Reduction in infarct volume by 37.4% and brain swelling by 47.8% compared to controls.[5]

In Vivo Efficacy in Focal Cerebral Ischemia (Cat)



Dosage	Model	Outcome Measures	Result
0.3 mg/kg (i.v.) pretreatment followed by 0.15 mg/kg/h continuous infusion	Permanent MCAO	Extracellular Glutamate, Aspartate, and GABA	Significantly attenuated the ischemia-induced increases in these neurotransmitters in the focal ischemic penumbra.[4]

Experimental Protocols In Vivo Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of **Enadoline hydrochloride**.

Materials:

- Male Sprague-Dawley rats (250-300g)
- Enadoline hydrochloride
- Sterile saline
- Anesthetic (e.g., isoflurane)
- 4-0 nylon monofilament suture with a silicone-coated tip
- Surgical instruments (scissors, forceps, vessel clips)
- · Heating pad
- Rectal probe for temperature monitoring

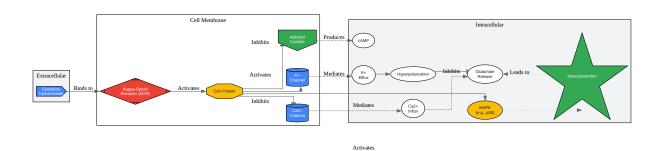
Procedure:



- Animal Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
- Surgical Procedure:
 - Make a midline cervical incision and expose the right common carotid artery (CCA),
 external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal end of the ECA.
 - Temporarily clamp the CCA and ICA with vessel clips.
 - Make a small incision in the ECA stump.
 - Introduce the 4-0 silicone-coated nylon suture through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
 - Remove the vessel clips from the CCA and ICA.
- Drug Administration: Administer Enadoline hydrochloride or vehicle (sterile saline) subcutaneously (s.c.) 30 minutes prior to MCAO. For continuous infusion studies, use a subcutaneous osmotic pump.
- Post-operative Care: After the desired period of occlusion, the suture can be withdrawn for reperfusion studies. Suture the incision and allow the animal to recover in a warm cage.
 Monitor for neurological deficits.
- Assessment of Infarct Volume: At the end of the experiment (e.g., 24 hours), euthanize the
 animal and remove the brain. Slice the brain into coronal sections and stain with 2,3,5triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue
 (red). Quantify the infarct volume using image analysis software.

Visualizations Kappa-Opioid Receptor Signaling Pathway



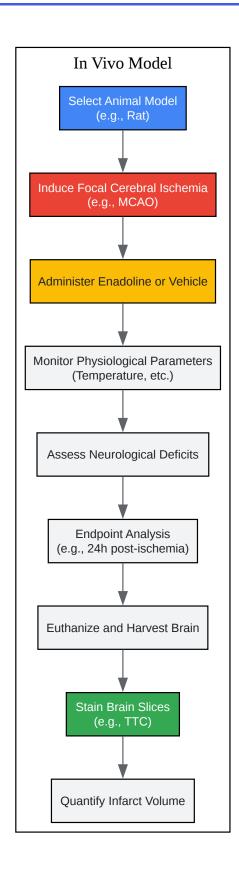


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Caption: Signaling pathway of the kappa-opioid receptor activated by Enadoline.

Experimental Workflow for Assessing Neuroprotection





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Caption: Workflow for in vivo assessment of Enadoline's neuroprotective effects.



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